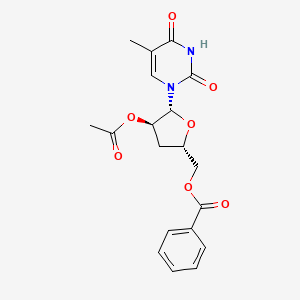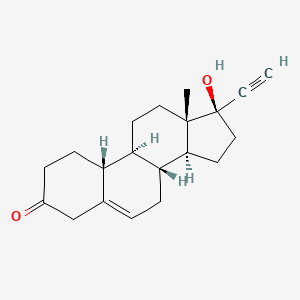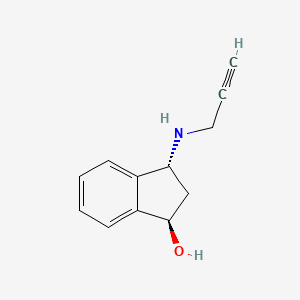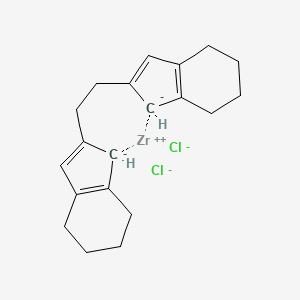
2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine is a modified nucleoside analogue. It is structurally characterized by the presence of acetyl and benzoyl groups at the 2’ and 5’ positions, respectively, and a deoxy modification at the 3’ position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of the nucleoside precursor. The 2’-hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine. The 5’-hydroxyl group is then benzoylated using benzoyl chloride under similar conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pH, and reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the deprotected nucleoside.
Oxidation: The methyl group at the 5-position can be oxidized to form a carboxyl group.
Substitution: The acetyl and benzoyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various reagents depending on the desired substitution, such as acetic anhydride for acetylation or benzoyl chloride for benzoylation.
Major Products Formed
Hydrolysis: Deprotected nucleoside.
Oxidation: Carboxylated nucleoside.
Substitution: Nucleoside with different protecting or functional groups.
Applications De Recherche Scientifique
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of nucleic acid structure and function, particularly in RNA research.
Medicine: Investigated for its potential antiviral and anticancer properties. It has shown efficacy against viruses such as herpes and hepatitis.
Industry: Utilized in the production of pharmaceuticals and as a research reagent in biochemical laboratories.
Mécanisme D'action
The mechanism of action of 2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine involves its incorporation into nucleic acids, where it can interfere with the normal processes of replication and transcription. The acetyl and benzoyl groups provide steric hindrance, which can disrupt the formation of hydrogen bonds and base pairing, leading to the inhibition of viral replication and cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-3’-C-methyluridine: Another modified nucleoside with similar protective groups but a different modification at the 3’ position.
2’-O-Acetyl-5’-O-benzoyl-5-methyl-3’-deoxyuridine: Similar structure but lacks the 3’-deoxy modification.
Uniqueness
2’-O-Acetyl-5’-O-benzoyl-3’-deoxy-5-methyluridine is unique due to its specific combination of protective groups and modifications, which confer distinct chemical properties and biological activities. Its ability to disrupt nucleic acid processes makes it a valuable tool in antiviral and anticancer research .
Propriétés
IUPAC Name |
[(2S,4R,5R)-4-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O7/c1-11-9-21(19(25)20-16(11)23)17-15(27-12(2)22)8-14(28-17)10-26-18(24)13-6-4-3-5-7-13/h3-7,9,14-15,17H,8,10H2,1-2H3,(H,20,23,25)/t14-,15+,17+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVCWWXMHSBNPN-ZMSDIMECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(=O)C3=CC=CC=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine](/img/new.no-structure.jpg)
![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)


![cyclopentane;ditert-butyl-[1-[(1R)-2-dicyclohexylphosphanylcyclopentyl]ethyl]phosphane;iron](/img/structure/B1146709.png)
